2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-FUBINAATA is a synthetic cannabinoid compound that belongs to the indazole-based synthetic cannabinoids. It is structurally similar to other synthetic cannabinoids like ADB-FUBINACA and AMB-FUBINACA. These compounds are known for their potent agonistic activity at the cannabinoid receptors, particularly the CB1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-FUBINAATA typically involves the reaction of indazole derivatives with appropriate acylating agentsThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of ADB-FUBINAATA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
ADB-FUBINAATA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ADB-FUBINAATA.
Scientific Research Applications
ADB-FUBINAATA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for various applications
Mechanism of Action
ADB-FUBINAATA exerts its effects by acting as a full agonist at the CB1 receptor. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological and neurological effects. The compound’s high affinity for the CB1 receptor is responsible for its potent effects, including altered perception, anxiety, and hallucinations .
Comparison with Similar Compounds
Similar Compounds
ADB-FUBINACA: Similar in structure but differs by the presence of a tert-butyl group instead of the acetamide linker.
AMB-FUBINACA: Another synthetic cannabinoid with a similar indazole core but different substituents.
ADB-CHMINACA: Features a cyclohexylmethyl group instead of the fluorobenzyl group
Uniqueness
ADB-FUBINAATA is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high potency and full agonistic activity at the CB1 receptor make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H25FN4O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[2-[1-[(4-fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28) |
InChI Key |
MULIMWKIYDFHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.